molecular formula C11H14N2O B1410962 [2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine CAS No. 1993316-63-4

[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine

Cat. No. B1410962
CAS RN: 1993316-63-4
M. Wt: 190.24 g/mol
InChI Key: IOKSCEZWDISBJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine (2-POM) is a chemical compound with a variety of applications in scientific research. It is a compound of the pyridine family, which is a group of aromatic heterocyclic organic compounds. 2-POM has been used in a range of research areas, such as biochemistry, physiology, and laboratory experiments.

Mechanism of Action

The mechanism of action of [2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine is not yet fully understood. However, it is known that it acts as an agonist of certain receptors, such as the serotonin 5-HT2A receptor. In addition, it has been shown to act as an inhibitor of certain enzymes, such as monoamine oxidase A (MAO-A).
Biochemical and Physiological Effects
[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine has been shown to have a range of biochemical and physiological effects. It has been shown to have an antidepressant-like effect in animal models, as well as an anxiolytic-like effect. In addition, it has been shown to reduce inflammation and oxidative stress, as well as to modulate the immune system.

Advantages and Limitations for Lab Experiments

The use of [2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and can be synthesized easily using the two-step process described above. In addition, it is a relatively safe compound, and has few known side effects. However, it should be noted that [2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine is a relatively new compound, and its effects are not yet fully understood. Therefore, it is important to use caution when using this compound in laboratory experiments.

Future Directions

The use of [2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine in scientific research has a number of potential future directions. One potential direction is the use of [2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine in the development of new drugs. It could be used as a starting point for the development of new drugs with antidepressant-like and anxiolytic-like effects. In addition, it could be used to study the mechanisms of action of existing drugs, as well as to investigate the role of certain enzymes in metabolic processes. Finally, it could be used to study the biochemical and physiological effects of certain drugs, and to develop new drugs with improved efficacy and safety profiles.

Scientific Research Applications

[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine has been used in a range of scientific research areas, such as biochemistry, physiology, and laboratory experiments. It has been used in studies to investigate the mechanisms of action of certain drugs and to study the biochemical and physiological effects of these drugs. [2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine has also been used in the study of various metabolic pathways, as well as in the study of the role of certain enzymes in metabolic processes.

properties

IUPAC Name

(2-pent-4-ynoxypyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-2-3-4-7-14-11-8-10(9-12)5-6-13-11/h1,5-6,8H,3-4,7,9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKSCEZWDISBJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCOC1=NC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine
Reactant of Route 2
[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine
Reactant of Route 3
[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine
Reactant of Route 4
Reactant of Route 4
[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine
Reactant of Route 5
Reactant of Route 5
[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine
Reactant of Route 6
[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.